

A Technical Guide to the Physical and Chemical Properties of Euonymine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Euonymine is a complex sesquiterpenoid pyridine alkaloid that has garnered significant interest within the scientific community due to its notable biological activities, including anti-HIV and P-glycoprotein inhibitory effects.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of **Euonymine**, drawing from available scientific literature. It includes a summary of its structural and physicochemical characteristics, spectroscopic data, and a discussion of its biological activities. Detailed experimental methodologies and a visualization of a relevant signaling pathway are also presented to support further research and drug development efforts.

Introduction

Euonymine is a natural product isolated from plants of the Celastraceae family, such as Maytenus chiapensis and Tripterygium wilfordii.[3] It belongs to the dihydro-β-agarofuran family of sesquiterpenoids, characterized by a highly oxygenated and stereochemically complex core structure.[1][2] The intricate molecular architecture of **Euonymine**, which includes a 14-membered bislactone ring composed of a substituted pyridine dicarboxylic acid, presents a formidable challenge for total synthesis and is a subject of ongoing research.[1][2] Its potential as a P-glycoprotein inhibitor makes it a compound of interest for overcoming multidrug resistance in cancer chemotherapy.[1][2]



Physicochemical Properties

The physical and chemical properties of **Euonymine** are summarized in the table below. The available data is based on computational models and experimental findings from various sources.

Property	Value	Source
Molecular Formula	C38H47NO18	[3][4]
Molecular Weight	805.78 g/mol	[3][4]
CAS Number	33458-82-1	[4][5]
Appearance	White to off-white solid	[3]
Solubility	Methanol: 0.76 mg/mL (requires sonication and warming)	[3]
Melting Point	Not reported in available literature	
Boiling Point	Not reported in available literature	_
Chemical Class	Sesquiterpene Pyridine Alkaloid	[3]

Spectroscopic Data

The structural elucidation of **Euonymine** has been primarily accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS). While specific raw data is often found in supplementary materials of research publications, this section outlines the types of data used for its characterization.



Spectroscopic Technique	Description
¹ H NMR	Used to determine the proton environment in the molecule, providing information on chemical shifts, coupling constants, and stereochemistry.
¹³ C NMR	Provides information on the carbon skeleton of the molecule. Techniques like DEPT are used to differentiate between CH, CH ₂ , and CH ₃ groups.
2D NMR (COSY, HMBC, HSQC)	These techniques are crucial for establishing the connectivity between protons and carbons, aiding in the complete structural assignment of this complex molecule.
Infrared (IR) Spectroscopy	Used to identify the presence of specific functional groups, such as carbonyls (from esters and lactones), hydroxyl groups, and the pyridine ring.
Mass Spectrometry (MS)	Determines the molecular weight and elemental composition of Euonymine. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.

Experimental Protocols

The characterization of **Euonymine** and its derivatives involves a series of standard and advanced experimental procedures. The following are generalized protocols based on methodologies reported in the total synthesis of **Euonymine**.[1]

General Chromatographic and Spectroscopic Methods

- Thin-Layer Chromatography (TLC): Analytical TLC is typically performed on pre-coated silica gel plates (e.g., E. Merck Silica gel 60 F₂₅₄, 0.25 mm) to monitor reaction progress.
- Flash Column Chromatography: Purification of intermediates and the final product is carried out using silica gel (e.g., 40-50 µm Silica Gel 60N) or automated flash chromatography systems.

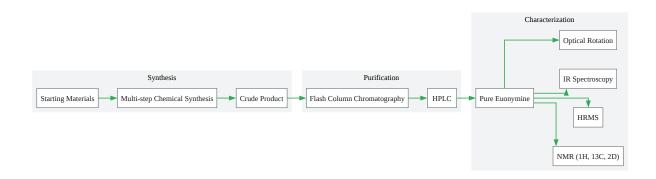


- High-Performance Liquid Chromatography (HPLC): Used for the final purification and analysis of the synthesized compound.
- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on spectrometers (e.g., 400, 500, or 600 MHz) using deuterated solvents such as CDCl₃. Chemical shifts are reported in ppm relative to internal standards.
- Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer as a thin film on KBr or CaF₂ plates.
- Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using techniques such as ESI-TOF (Electrospray Ionization Time-of-Flight).
- Optical Rotation: Measured on a polarimeter at room temperature using the sodium D line to determine the specific rotation of the chiral molecule.
- Melting Point: Determined using a micro melting point apparatus.

Example Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a generalized workflow for the synthesis and characterization of a complex natural product like **Euonymine**.





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A generalized workflow for the synthesis and characterization of **Euonymine**.

Biological Activity and Signaling Pathways

Euonymine has been reported to exhibit significant biological activities, most notably as an inhibitor of P-glycoprotein (P-gp) and as an anti-HIV agent.[1][2]

P-glycoprotein Inhibition

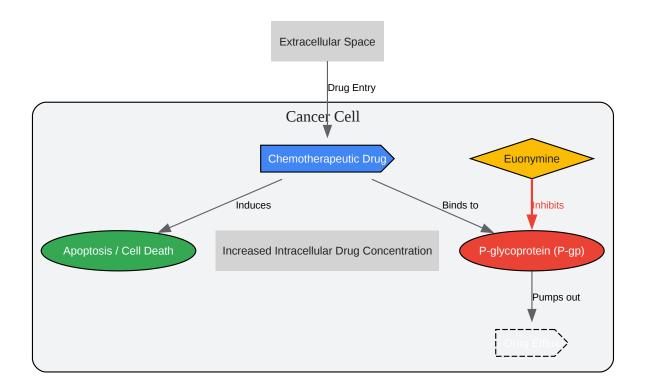
P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing a wide range of xenobiotics, including many anticancer drugs, from cells.[6] Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer. Inhibitors of P-gp, like **Euonymine**, can block this efflux, thereby increasing the intracellular concentration of chemotherapeutic agents and restoring their efficacy.

The regulation of P-gp expression and function is complex and involves multiple signaling pathways, including the Ras/MAPK, JNK, p38 MAPK, and PI3K/AKT/NF-kB pathways.[7][8][9]



Inhibition of these pathways can lead to the downregulation of P-gp expression.[6] **Euonymine** likely exerts its inhibitory effect through direct interaction with P-gp or by modulating one or more of these signaling cascades.

The diagram below illustrates the general mechanism of P-glycoprotein-mediated drug efflux and its inhibition, leading to increased intracellular drug accumulation and cell death.



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Mechanism of P-glycoprotein inhibition by **Euonymine**.

Anti-HIV Activity

The anti-HIV properties of **Euonymine** have also been reported, although the precise mechanism of action is not yet fully elucidated.[1][2] Potential mechanisms for anti-HIV agents include the inhibition of viral entry into host cells, inhibition of reverse transcriptase, or interference with viral protein synthesis and assembly.[10] For instance, some compounds



inhibit the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on host cells.

[10] Further research is required to determine the specific anti-HIV mechanism of **Euonymine**.

Conclusion

Euonymine is a structurally complex and biologically active natural product with significant potential in drug development, particularly in the context of overcoming multidrug resistance in cancer. This guide has summarized the currently available information on its physical and chemical properties, spectroscopic characterization, and biological activities. The provided experimental outlines and pathway diagram serve as a foundation for researchers aiming to further investigate this promising molecule. Future studies should focus on elucidating its precise mechanisms of action and exploring its therapeutic potential through preclinical and clinical investigations.

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